molecular formula C12H18N2O B2850089 N-[2-(morpholin-4-yl)ethyl]aniline CAS No. 2038-04-2

N-[2-(morpholin-4-yl)ethyl]aniline

Cat. No.: B2850089
CAS No.: 2038-04-2
M. Wt: 206.289
InChI Key: SAZUWZDBGLLRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(morpholin-4-yl)ethyl]aniline” is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 . It is also known as 4-[1-(morpholin-4-yl)ethyl]aniline . It is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to an ethyl group, which is further connected to an aniline group . The 1H NMR and 13C NMR spectra of a related compound provide detailed information about the chemical shifts of the hydrogen and carbon atoms, respectively .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The predicted melting point is 107.62°C, and the predicted boiling point is approximately 343.6°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 .

Scientific Research Applications

Corrosion Inhibition

One significant application of compounds related to N-[2-(morpholin-4-yl)ethyl]aniline is in corrosion inhibition. For example, a study by Daoud et al. (2014) demonstrated the use of a thiophene Schiff base as an efficient corrosion inhibitor for mild steel in acid solutions, highlighting the potential of nitrogen-containing compounds in protecting metals against corrosion (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Kinase Inhibition for Therapeutic Applications

In the field of medicinal chemistry, Boschelli et al. (2001) optimized 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. The modification of the aniline group led to compounds with increased inhibition of Src kinase and Src-mediated cell proliferation, indicating the role of such compounds in developing cancer therapies (Boschelli et al., 2001).

Antimicrobial Activities

Another application is in the synthesis of linezolid-like molecules for antimicrobial activities. Başoğlu et al. (2012) explored the antimicrobial potential of compounds derived from 3-fluoro-4-(morpholin-4-yl)aniline, indicating good antitubercular activities and showcasing the importance of such structures in combating microbial infections (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Olefin Polymerization

In materials science, Jun et al. (2013) documented the preparation of phosphine-amido hafnium and zirconium complexes for olefin polymerization. This research highlights the role of aniline derivatives in synthesizing catalysts for polymer production, showcasing the application of these compounds in developing advanced materials (Jun, Park, Lee, Park, Go, Lee, & Lee, 2013).

Molecular Docking and Antimicrobial Activity

Furthermore, the design, synthesis, and evaluation of N-{(E)-[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives for antimicrobial activity were explored by Subhash and Bhaskar (2020). This study illustrates the use of molecular docking to identify compounds with significant activity against bacterial and fungal strains, emphasizing the utility of such molecules in developing new antimicrobial agents (Subhash & Bhaskar, 2020).

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)13-6-7-14-8-10-15-11-9-14/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZUWZDBGLLRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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